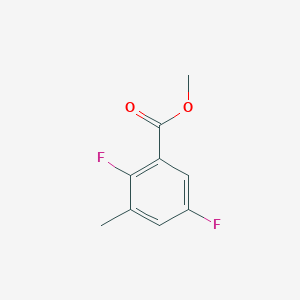

Methyl 2,5-difluoro-3-methylbenzoate

Description

Chemical Structure and Properties

Methyl 2,5-difluoro-3-methylbenzoate (CAS 952479-99-1) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . The compound features fluorine atoms at the 2- and 5-positions of the benzene ring and a methyl group at the 3-position, with a methyl ester functional group at the 1-position. It is primarily used as an intermediate in organic syntheses, particularly in pharmaceutical and agrochemical research .

Propriétés

IUPAC Name |

methyl 2,5-difluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEINXYFJYNQXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-3-methylbenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 2,5-difluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of methyl 2,5-difluoro-3-methylbenzoate may involve continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction can be employed to introduce the fluorine atoms, followed by esterification to obtain the final product. This method is advantageous due to its scalability and reduced reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,5-difluoro-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid, or reduced to an alkane.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 2,5-difluoro-3-methylbenzoic acid and methanol.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

Major Products

Substitution: Depending on the substituent introduced, products can vary widely.

Oxidation: 2,5-difluoro-3-methylbenzoic acid.

Reduction: 2,5-difluoro-3-methylbenzene.

Hydrolysis: 2,5-difluoro-3-methylbenzoic acid and methanol.

Applications De Recherche Scientifique

Methyl 2,5-difluoro-3-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.

Mécanisme D'action

The mechanism of action of methyl 2,5-difluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparaison Avec Des Composés Similaires

Key Specifications

- Purity : ≥98% (GC)

- Appearance: Not explicitly documented (likely a liquid or low-melting solid)

- Production Scale : Available in kilogram quantities .

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several fluorinated benzoate derivatives (Figure 1). Below is a comparative analysis based on substituent patterns, applications, and synthesis:

Table 1: Structural and Functional Comparison

Activité Biologique

Methyl 2,5-difluoro-3-methylbenzoate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

Methyl 2,5-difluoro-3-methylbenzoate is an aromatic ester with the following molecular formula: C10H8F2O2. The presence of two fluorine atoms and a methyl group on the benzene ring significantly influences its reactivity and biological interactions.

The biological activity of methyl 2,5-difluoro-3-methylbenzoate can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors within biological systems, potentially leading to inhibition or activation of metabolic pathways.

- Fluorine Influence : The fluorine substituents enhance the compound's binding affinity to target proteins, which can improve its efficacy as a drug candidate.

Antimicrobial Properties

Research indicates that methyl 2,5-difluoro-3-methylbenzoate exhibits antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound could inhibit growth at specific concentrations. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that methyl 2,5-difluoro-3-methylbenzoate has anticancer properties against various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 22.8 |

The compound induced apoptosis in these cancer cells, highlighting its potential as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methyl 2,5-difluoro-3-methylbenzoate against multidrug-resistant bacteria. Results showed significant inhibition of bacterial growth compared to standard antibiotics, suggesting its potential role in overcoming antibiotic resistance.

-

Case Study on Cancer Treatment :

- In a preclinical trial involving xenograft models of breast cancer, administration of methyl 2,5-difluoro-3-methylbenzoate resulted in a notable reduction in tumor size compared to control groups. This study supports further investigation into its mechanisms and therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.